molecular formula C15H10Br2O3 B2656437 (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one CAS No. 1018785-61-9

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one

Cat. No.: B2656437
CAS No.: 1018785-61-9
M. Wt: 398.05
InChI Key: FQSAMZBXONCPIY-FIFLTTCUSA-N
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Description

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one is a synthetic organic compound characterized by its unique structure, which includes two bromofuran groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with cyclopentanone under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The bromofuran groups can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one
  • 1-(5-Bromofuran-2-yl)ethanone

Uniqueness

Compared to similar compounds, (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one stands out due to its dual bromofuran groups and the cyclopentanone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O3/c16-13-5-3-11(19-13)7-9-1-2-10(15(9)18)8-12-4-6-14(17)20-12/h3-8H,1-2H2/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSAMZBXONCPIY-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(O2)Br)C(=O)C1=CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(O2)Br)/C(=O)/C(=C/C3=CC=C(O3)Br)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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